4-(Diethoxymethyl)piperidine
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Overview
Description
4-(Diethoxymethyl)piperidine is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethoxymethyl)piperidine typically involves the reaction of piperidine with diethoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to achieve high-quality product suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 4-(Diethoxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding piperidine derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced piperidine derivatives.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, which can be further functionalized for specific applications .
Scientific Research Applications
4-(Diethoxymethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological pathways and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Diethoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are crucial for cellular processes like apoptosis, proliferation, and differentiation. By influencing these pathways, this compound can exert therapeutic effects in various disease models .
Comparison with Similar Compounds
4-(Dimethoxymethyl)piperidine: Similar in structure but with methoxy groups instead of ethoxy groups.
Piperidine: The parent compound without any substituents.
N-Benzylpiperidine: Contains a benzyl group attached to the nitrogen atom.
Uniqueness: 4-(Diethoxymethyl)piperidine is unique due to its diethoxymethyl group, which enhances its solubility and reactivity compared to other piperidine derivatives. This makes it a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals .
Properties
IUPAC Name |
4-(diethoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-12-10(13-4-2)9-5-7-11-8-6-9/h9-11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJMJSCGGZUYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CCNCC1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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